Superior Nuclear Localization of HIV-1 Tat (48-60) Versus Other Active Peptides
The HIV-1 Tat (48-60) peptide demonstrates superior efficiency in nuclear localization when compared directly with other active peptides, including the shorter Tat (49-57) fragment. At a standard dose of 1 mM, the 13-mer peptide is more effective at translocating to the nucleus, a critical requirement for transactivating the viral genome and delivering nuclear-targeted cargos [1].
| Evidence Dimension | Nuclear localization efficiency |
|---|---|
| Target Compound Data | HIV-1 Tat (48-60) retains full translocation activity and appears more efficient in terms of nuclear localization. |
| Comparator Or Baseline | Tat (49-57) and other active Tat-derived peptides. |
| Quantified Difference | Qualitatively more efficient at a standard 1 mM dose. |
| Conditions | In vitro studies using exogenous Tat protein and peptide fragments; confocal laser scanning microscopy analysis. |
Why This Matters
This data is crucial for users whose experimental design requires efficient nuclear targeting, as using a less efficient fragment like Tat (49-57) may result in suboptimal delivery to the intended subcellular compartment.
- [1] Vivès, E., Brodin, P., & Lebleu, B. (1997). A truncated HIV-1 Tat protein basic domain rapidly translocates through the plasma membrane and accumulates in the cell nucleus. Journal of Biological Chemistry, 272(25), 16010-16017. View Source
